Cas no 867338-56-5 (2-Amino-5-bromo-3-nitrophenol)

2-Amino-5-bromo-3-nitrophenol is a brominated and nitrated aromatic compound featuring both amino and hydroxyl functional groups. This structurally distinct phenol derivative is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its reactive sites—amine, bromo, and nitro groups—enable selective functionalization, making it valuable for constructing complex molecular frameworks. The compound’s crystalline form and well-defined purity enhance reproducibility in synthetic applications. Its stability under controlled conditions ensures reliable performance in multi-step reactions. Researchers appreciate its versatility in heterocyclic chemistry and as a precursor for specialized fine chemicals. Proper handling is advised due to its potential sensitivity to light and heat.
2-Amino-5-bromo-3-nitrophenol structure
2-Amino-5-bromo-3-nitrophenol structure
Product Name:2-Amino-5-bromo-3-nitrophenol
CAS No:867338-56-5
MF:C6H5BrN2O3
MW:233.019500494003
MDL:MFCD23163822
CID:2151175
PubChem ID:59837821
Update Time:2025-10-24

2-Amino-5-bromo-3-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-5-bromo-3-nitrophenol
    • XMJNQKQINSXSHA-UHFFFAOYSA-N
    • 2-Amino-5-bromo-3-nitrophenol (ACI)
    • 2-Amino-5-bromo-3-nitrophenol
    • MDL: MFCD23163822
    • Inchi: 1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2
    • InChI Key: XMJNQKQINSXSHA-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(N)=C(O)C=C(Br)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Topological Polar Surface Area: 92.1

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2-Amino-5-bromo-3-nitrophenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  1 h, rt; 18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Ethyl acetate ,  Water ;  neutralized
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV Possessing Potent Antibacterial Activity: Intelligent Design and Evolution through the Judicious Use of Structure-Guided Design and Structure-Activity Relationships
Charifson, Paul S.; et al, Journal of Medicinal Chemistry, 2008, 51(17), 5243-5263

2-Amino-5-bromo-3-nitrophenol Raw materials

2-Amino-5-bromo-3-nitrophenol Preparation Products

Additional information on 2-Amino-5-bromo-3-nitrophenol

Comprehensive Guide to 2-Amino-5-bromo-3-nitrophenol (CAS No. 867338-56-5): Properties, Applications, and Market Insights

2-Amino-5-bromo-3-nitrophenol (CAS No. 867338-56-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, dye synthesis, and material science. This aromatic derivative, characterized by its bromine and nitro functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C6H5BrN2O3, reflects a unique combination of reactivity and stability, making it valuable for targeted applications.

One of the most searched questions about 2-Amino-5-bromo-3-nitrophenol relates to its solubility and stability under various conditions. Researchers frequently explore its behavior in polar solvents like ethanol or dimethyl sulfoxide (DMSO), where it demonstrates moderate solubility. The compound’s melting point (typically ranging between 180-185°C) and spectral properties (UV-Vis and NMR profiles) are critical for quality control in industrial batches. Recent studies highlight its role in developing fluorescent probes, leveraging its nitro-aromatic structure for sensor applications.

In pharmaceutical contexts, 2-Amino-5-bromo-3-nitrophenol is investigated as a precursor for antimicrobial agents and kinase inhibitors. Its structural motifs align with bioactive scaffolds, prompting studies into derivatives for treating resistant infections—a hot topic amid global antibiotic resistance concerns. Additionally, the compound’s electrophilic aromatic substitution potential facilitates modifications for drug discovery pipelines, as noted in recent PubMed-indexed research.

The dye industry utilizes 2-Amino-5-bromo-3-nitrophenol to synthesize azo dyes and pigments, where its bromo-nitrophenol backbone enhances color fastness. Environmental regulations drive demand for halogenated intermediates like this, as they often yield dyes with lower ecological toxicity. Market reports indicate growing procurement from textile hubs in Asia, reflecting trends toward sustainable coloration technologies.

From a synthetic chemistry perspective, protocols for large-scale production of 867338-56-5 emphasize cost-efficient bromination and nitration steps. Patent literature describes optimized routes to minimize byproducts, addressing industrial needs for high-purity batches. Analytical techniques such as HPLC and mass spectrometry are routinely employed to verify purity (>98%), a key concern for buyers on platforms like ChemSrc and Sigma-Aldrich.

Emerging applications include organic electronics, where 2-Amino-5-bromo-3-nitrophenol derivatives contribute to conductive polymers. This aligns with renewable energy trends, particularly in flexible solar cell research. Its electron-withdrawing groups enable tuning of HOMO-LUMO gaps, a feature exploited in recent OLED material studies.

Storage and handling recommendations for CAS 867338-56-5 typically advise protection from light and moisture, with inert atmosphere storage for long-term stability. Safety data sheets (SDS) highlight standard laboratory precautions, though it is not classified under stringent hazard categories, enhancing its accessibility for research institutions.

Global suppliers list 2-Amino-5-bromo-3-nitrophenol at competitive prices, with purity tiers (98-99%) catering to diverse needs. Sourcing trends show increased interest from contract research organizations (CROs), particularly for custom synthesis projects. Analytical certificates (CoA) and regulatory compliance (REACH, TSCA) are frequently requested documentation, underscoring quality expectations.

Future directions for this compound may involve catalysis and nanomaterial functionalization, areas gaining traction in green chemistry initiatives. Researchers are also exploring its potential in bioconjugation for diagnostic tools, responding to demands for rapid medical testing solutions—a sector amplified by post-pandemic healthcare investments.

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